molecular formula Bi2O5Zr-6 B12651959 Dibismuth zirconium pentaoxide CAS No. 53125-66-9

Dibismuth zirconium pentaoxide

Cat. No.: B12651959
CAS No.: 53125-66-9
M. Wt: 589.18 g/mol
InChI Key: QFHSGEBXNXQPQA-UHFFFAOYSA-N
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Description

Dibismuth zirconium pentaoxide is an advanced inorganic compound, also known as bismuth zirconate (often represented by the formula Bi 4 Zr 3 O 12 ), that presents significant value in multiple cutting-edge research fields . Recent studies have demonstrated its exceptional utility when processed into nanostructured thin films. Synthesized via methods such as sol-gel dip coating, zirconium-doped bismuth oxide thin films exhibit promising physical and biological properties, including remarkable photocatalytic activity for the degradation of organic pollutants under visible light and potent antibacterial effects against pathogens like S. aureus and E. coli upon sunlight exposure . For electronics and energy storage, this material is highly advantageous. Doping bismuth oxide with zirconium ions can stabilize its structure, alter grain morphology, and enhance dielectric properties, making it a compelling candidate for developing supercapacitors, hybrid energy storage devices, and radio frequency components . Furthermore, its incorporation into polymer nanocomposites, such as with polyvinyl alcohol (PVA), opens avenues for creating materials with tunable photoluminescent properties. These composites are being explored for applications in white light-emitting diodes (WLEDs), high-security anti-counterfeiting inks, and the development of latent fingerprints in forensic science . The material's mechanism of action in photocatalysis and electronics is largely attributed to the formation of p-n heterojunctions and the strategic incorporation of Zr +4 ions, which have a lower ionic radius than Bi ions, leading to lattice contraction and a reduction in the recombination rate of photogenerated charge carriers, thereby improving performance . This product is intended for research and development purposes only and is not for diagnostic or therapeutic uses, or for personal application.

Properties

CAS No.

53125-66-9

Molecular Formula

Bi2O5Zr-6

Molecular Weight

589.18 g/mol

InChI

InChI=1S/2Bi.5O.Zr/q;;5*-2;+4

InChI Key

QFHSGEBXNXQPQA-UHFFFAOYSA-N

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[Zr+4].[Bi].[Bi]

Origin of Product

United States

Synthetic Pathways and Advanced Preparation Techniques for Dibismuth Zirconium Pentaoxide

Solid-State Reaction Methodologies

The solid-state reaction method is a conventional and widely utilized technique for producing polycrystalline ceramic materials like dibismuth zirconium pentaoxide. This approach involves the direct reaction of solid precursors at elevated temperatures, leading to the formation of the desired compound through atomic diffusion.

Calcination and Sintering Protocols for this compound Formation

Calcination and sintering are critical thermal treatment steps in the solid-state synthesis of this compound. The process begins with the intimate mixing of precursor powders, which are then heated to a specific calcination temperature. This initial heating step is designed to decompose the precursors, remove volatile components, and initiate the solid-state reaction to form the desired crystal phase.

Following calcination, the resulting powder undergoes sintering. This involves heating the material to a higher temperature, typically below its melting point, to promote densification and grain growth. The addition of bismuth oxide as a sintering aid has been shown to significantly lower the required sintering temperature for zirconia-based ceramics by facilitating mass transport and improving densification. tudelft.nlarxiv.org For instance, traditional spark plasma sintering of pure zirconia often requires temperatures around 1200°C to achieve high relative density, whereas the inclusion of Bi₂O₃ can lower this to as low as 900°C. tudelft.nlarxiv.orgresearchgate.net This reduction in temperature not only saves energy but also helps in controlling the microstructure of the final ceramic product.

The precise temperatures and durations for calcination and sintering depend on the reactivity of the precursors and the desired final density and grain size of the this compound.

Precursor Selection and Stoichiometric Control

The choice of precursors and the precise control of their stoichiometry are paramount for the successful synthesis of phase-pure this compound via the solid-state method. The most common precursors for this process are the constituent metal oxides: bismuth(III) oxide (Bi₂O₃) and zirconium(IV) oxide (ZrO₂). researchgate.net

To achieve the correct 2:1 molar ratio of bismuth to zirconium, the precursor powders must be weighed with high accuracy. After weighing, the powders are subjected to a thorough mixing process, often using techniques like ball milling with a grinding medium (e.g., ethanol) to ensure a homogeneous distribution of the reactants. researchgate.net Inadequate mixing can lead to the formation of undesired secondary phases and an incomplete reaction, compromising the properties of the final material.

Table 1: Typical Precursors and Conditions for Solid-State Synthesis
ParameterDescriptionTypical Values/MaterialsImportance
Bismuth PrecursorSource of bismuth for the reaction.Bismuth(III) oxide (Bi₂O₃)High purity is required to avoid contaminants.
Zirconium PrecursorSource of zirconium for the reaction.Zirconium(IV) oxide (ZrO₂)Particle size can affect reactivity.
StoichiometryMolar ratio of Bi to Zr.2:1 (Bi₂O₃ : ZrO₂)Crucial for forming the single-phase Bi₂ZrO₅ compound.
Mixing MethodEnsures homogeneity of precursors.Planetary ball millingPromotes intimate contact between reactant particles.
Calcination TemperatureTemperature for initial reaction and phase formation.700 - 900 °CInitiates the formation of the desired crystal structure.
Sintering TemperatureTemperature for densification.900 - 1100 °CAffects final density, grain size, and mechanical properties.

Solution-Based Synthesis Approaches

Solution-based synthesis methods offer several advantages over solid-state reactions, including lower processing temperatures, better homogeneity of the final product, and greater control over particle size and morphology. These techniques involve the use of molecular precursors dissolved in a solvent.

Sol-Gel Processing Techniques for Oxide Fabrication

The sol-gel method is a versatile wet-chemical technique used to produce oxide materials from molecular precursors. ajer.org The process typically involves the hydrolysis and condensation of metal alkoxides or metal salts in a solution to form a "sol" (a colloidal suspension of solid particles in a liquid). Further processing leads to the formation of a "gel," which is a continuous solid network with entrapped liquid.

For the synthesis of this compound, precursors such as bismuth nitrate (B79036) (Bi(NO₃)₃·5H₂O) and zirconium alkoxides (e.g., zirconium n-propoxide) or zirconium oxychloride (ZrOCl₂·8H₂O) can be used. ajer.orgresearchgate.netresearchgate.net The precursors are dissolved in a suitable solvent, often an alcohol, and then subjected to hydrolysis by the addition of water. researchgate.net A catalyst, such as an acid or a base, is often used to control the rates of hydrolysis and condensation. The resulting gel is then dried to remove the solvent and subsequently calcined at a relatively low temperature to crystallize the this compound phase. ajer.org This method allows for excellent mixing of the bismuth and zirconium precursors at the molecular level, leading to a highly homogeneous final product.

Table 2: Key Parameters in Sol-Gel Synthesis of Bismuth-Zirconium Oxides
ParameterExample Precursors/ConditionsEffect on Final Product
Bismuth PrecursorBismuth nitrate pentahydrateInfluences solubility and reaction kinetics.
Zirconium PrecursorZirconium n-propoxide, Zirconium oxychloride octahydrate researchgate.netresearchgate.netAffects hydrolysis and condensation rates.
SolventEthanol, Methanol, 2-Propanol researchgate.netSolubility of precursors and gelation time.
pH/CatalystNitric acid, AmmoniaControls the kinetics of hydrolysis and condensation.
Calcination Temperature400 - 700 °C researchgate.netDetermines the crystallinity and phase purity.

Hydrothermal and Solvothermal Synthesis for Controlled Crystallization

Hydrothermal and solvothermal synthesis are methods that involve chemical reactions in a closed system (an autoclave) at elevated temperatures and pressures. rsc.org The primary distinction between the two is the solvent used: hydrothermal synthesis uses water, while solvothermal synthesis employs non-aqueous solvents. mdpi.com These techniques are particularly effective for synthesizing crystalline materials directly from solution, often bypassing the need for a high-temperature calcination step. atlantis-press.com

For the preparation of this compound, soluble salts of bismuth and zirconium are dissolved in the appropriate solvent and sealed in an autoclave. The vessel is then heated to a specific temperature, typically between 120°C and 240°C, where the increased pressure facilitates the dissolution of reactants and the crystallization of the product. atlantis-press.comnih.gov By carefully controlling parameters such as reaction temperature, time, solvent type, and the presence of surfactants, it is possible to precisely control the particle size, morphology, and crystallinity of the resulting this compound powder. mdpi.com This method is advantageous for producing well-defined nanostructures. rsc.org

Table 3: Comparison of Hydrothermal and Solvothermal Synthesis
FeatureHydrothermal SynthesisSolvothermal Synthesis
SolventWaterOrganic solvents (e.g., ethanol, ethylene (B1197577) glycol) atlantis-press.com
Typical Temperature100 - 240 °C nih.gov120 - 300 °C atlantis-press.com
PressureAutogenously generated (typically > 1 atm)Autogenously generated (depends on solvent vapor pressure)
AdvantagesEnvironmentally benign solvent, can produce unique phases rsc.orgWider range of solvents allows for better solubility control and diverse morphologies mdpi.com
Key Controllable ParametersTemperature, Time, Precursor Concentration, pH, Additives/Surfactants

Co-precipitation Methods for Homogeneous Precursor Mixtures

Co-precipitation is a straightforward and effective method for synthesizing homogeneous, multi-component oxide precursor powders. mkjc.in The process involves dissolving salts of the constituent metals, such as bismuth nitrate and a zirconium salt, in a common solvent. A precipitating agent, such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide, is then added to the solution, causing the simultaneous and rapid precipitation of an intimate mixture of the metal hydroxides or other insoluble salts. mkjc.inresearchgate.net

This technique ensures that the bismuth and zirconium components are mixed on an atomic scale within the precipitate. The resulting amorphous precursor powder is then filtered, washed to remove any residual ions, and dried. A final calcination step at a moderate temperature is required to decompose the hydroxide mixture and crystallize it into the desired this compound phase. The low calcination temperatures and the high homogeneity of the precursor powder are significant advantages of this method, often leading to the formation of fine, reactive powders. mkjc.in

Table 4: Common Precursors and Reagents for Co-precipitation
ComponentExample MaterialRole in the Process
Bismuth SaltBismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) mkjc.inSource of bismuth ions.
Zirconium SaltZirconyl nitrate, Zirconyl chlorideSource of zirconium ions.
SolventDeionized waterDissolves the metal salt precursors.
Precipitating AgentAmmonium hydroxide (NH₄OH), Sodium hydroxide (NaOH)Induces the simultaneous precipitation of metal hydroxides.
pH ControlMonitoring and adjustment of pH (e.g., to a level of 8) mkjc.inEnsures complete precipitation of all metal ions.

Advanced Powder Processing and Fabrication

The synthesis and fabrication of this compound ceramics with tailored properties, such as high density and fine-grained microstructures, necessitate the use of advanced powder processing techniques. These methods offer advantages over conventional solid-state reactions by enhancing reactivity, lowering synthesis temperatures, and providing greater control over particle morphology and phase purity.

Spray Pyrolysis for Fine Particle Generation

Spray pyrolysis is a versatile technique for synthesizing fine, spherical, and compositionally homogeneous ceramic powders directly from a precursor solution. The process involves atomizing a solution containing the desired metal salts (e.g., bismuth nitrate and zirconium oxychloride) into fine droplets. tuwien.atsci-hub.box These droplets are then carried by a gas stream into a heated reactor. Inside the reactor, a sequence of processes occurs: evaporation of the solvent, precipitation of the solute within the droplet, and finally, thermal decomposition (pyrolysis) of the precursor salts to form the desired oxide compound. tuwien.at

This method is advantageous for producing this compound powders because it ensures a high degree of chemical homogeneity, as the constituent elements are mixed at the molecular level in the initial solution. The resulting particles are typically spherical with a narrow size distribution, which improves their flowability and packing density, benefiting subsequent processing steps like pressing and sintering. Key process parameters that influence the final particle characteristics include precursor concentration, solution feed rate, reactor temperature, and carrier gas flow rate. researchgate.net For instance, in the synthesis of related oxide systems, precursor concentrations can range from 0.025 M to 0.1 M, with deposition temperatures typically between 250°C and 500°C. nih.gov

Table 1: Illustrative Parameters for Spray Pyrolysis of Oxide Powders This table provides representative data from the synthesis of related single-oxide components to illustrate typical process parameters.

Precursor MaterialSolventConcentrationDeposition TemperatureResulting MaterialReference
Zirconium Oxychloride (ZrOCl₂·8H₂O)Water25 mM - 100 mM360°C - 430°CZrO₂ Films tuwien.at
Bismuth(III) Acetate (Bi(CH₃COO)₃)Acetic Acid & Methanol0.025 M - 0.1 M250°C - 500°CBi₂O₃ Films nih.gov
Bismuth(III) Nitrate (Bi(NO₃)₃) & ThioureaAqueousNot Specified150°C - 300°CBi₂S₃ Films sci-hub.box

Mechanochemical Synthesis and High-Energy Ball Milling for Phase Formation

Mechanochemical synthesis is a solid-state processing technique that utilizes mechanical energy to induce chemical reactions and structural changes in materials. High-energy ball milling, a common mechanochemical method, involves sealing the reactant powders (e.g., Bi₂O₃ and ZrO₂) in a vial with grinding media (balls) and subjecting them to high-energy impacts from a planetary or shaker mill. mdpi.commdpi.com The repeated collisions between the balls and the powder particles lead to intense plastic deformation, fracturing, and cold welding of the particles. mdpi.com

This process promotes the formation of this compound at temperatures significantly lower than conventional calcination. The mechanical energy creates a high density of defects, increases the surface area of the reactants, and reduces diffusion distances, thereby lowering the activation energy for the solid-state reaction. mdpi.com For example, milling reactants for extended periods can lower the incipient temperature of phase formation by several hundred degrees. researchgate.net Key parameters controlling the process include milling speed, milling time, the ball-to-powder mass ratio, and the atmosphere inside the vial. mdpi.com While Bi₂O₃ is a brittle material, the impact forces in a high-energy mill are effective in reducing its particle size and promoting its reaction with zirconia. mdpi.com

Table 2: Representative Parameters for High-Energy Ball Milling of Oxides This table presents typical parameters from studies on the constituent oxides, demonstrating the conditions applicable for mechanochemical synthesis.

Material SystemMilling SpeedBall-to-Material RatioMilling TimeKey FindingReference
Bi₂O₃350 r/min15:13 hOptimal time for minimum particle size (1.21 μm). mdpi.com
ZrO₂ + CaO/ZnONot SpecifiedNot Specified15 - 25 hMilling followed by thermal treatment induced total cubic ZrO₂ stabilization. researchgate.net
Monoclinic ZrO₂Not SpecifiedNot Specified10 - 15 hOnset of monoclinic to tetragonal phase transition. Complete after 20h. researchgate.net

Cold Sintering and Low-Temperature Processing for Densification Enhancement

Cold sintering is an emerging low-temperature densification technique that utilizes uniaxial pressure and a transient liquid phase to facilitate mass transport and particle rearrangement. arxiv.orgresearchgate.net This process is particularly relevant for zirconiabased systems where bismuth oxide can be employed as a sintering aid. arxiv.orgarxiv.org The addition of Bi₂O₃ to ZrO₂ powder allows for significant densification at temperatures as low as 900°C, a substantial reduction from the typical sintering temperatures of over 1200°C required for pure zirconia. arxiv.orgresearchgate.netmdpi.com

During the cold sintering process, the bismuth oxide acts as a liquid phase, melting and wetting the zirconia particles. arxiv.org The applied pressure then facilitates the rearrangement of particles and enhances densification through a dissolution-precipitation mechanism. aip.org This approach not only reduces the energy consumption of the sintering process but also helps in retaining fine-grained microstructures by limiting grain growth. Research has shown that adding 10 wt% or more of Bi₂O₃ to ZrO₂ can increase the relative density by 25–30% at 900°C compared to samples without the sintering aid. arxiv.org This makes it a highly effective method for producing dense this compound ceramics.

Table 3: Effect of Bi₂O₃ as a Sintering Aid on Zirconia Densification

Base MaterialSintering AidSintering TemperatureApplied PressureResulting Relative DensityReference
ZrO₂None900°C50 MPa~54% arxiv.org
ZrO₂≥10 wt% Bi₂O₃900°C50 MPa>80% arxiv.orgarxiv.org
Zr(OH)₄ (in-situ conversion to ZrO₂)Bi₂O₃900°CNot Specified87% researchgate.net
Yttrium-doped Bismuth OxideAcetic Acid (transient liquid)300°C420 MPa~88% aip.org

Thin Film Deposition Techniques for this compound

The fabrication of this compound in thin film form is crucial for its potential applications in microelectronics and optical devices. Various physical and chemical vapor deposition techniques can be adapted for this purpose, allowing for precise control over film thickness, composition, and crystallinity.

Applicable methods include:

Sputtering: In this physical vapor deposition (PVD) technique, a target made of the desired material (or its constituent elements) is bombarded with high-energy ions in a vacuum chamber. bibliotekanauki.plresearchgate.net The ejected atoms travel and deposit onto a substrate, forming a thin film. For this compound, a composite target of Bi₂ZrO₅ could be used, or co-sputtering from separate bismuth and zirconium targets in a reactive oxygen atmosphere could be employed. Substrate temperature is a critical parameter influencing the film's crystal structure and properties. bibliotekanauki.plresearchgate.net

Pulsed Laser Deposition (PLD): PLD uses a high-power laser to ablate a target material, creating a plasma plume that expands and deposits onto a heated substrate. This technique is known for its ability to produce high-quality, stoichiometric films of complex oxides. A stoichiometric Bi₂ZrO₅ target would be required to grow the desired thin films. researchgate.net

Spin Coating: This is a solution-based technique where a precursor solution (sol-gel) containing bismuth and zirconium compounds is dispensed onto a substrate, which is then rotated at high speed to produce a uniform thin layer. mdpi.commdpi.com Subsequent heat treatment is required to remove solvents and crystallize the film. The viscosity of the precursor solution and the spin speed are key parameters that determine the film thickness.

Co-evaporation: This method involves the simultaneous thermal evaporation of two or more source materials (e.g., bismuth and zirconium compounds) from separate crucibles in a high-vacuum environment. osti.gov The deposition rates of each source are independently controlled to achieve the desired stoichiometry in the resulting film on the substrate. Post-deposition annealing is often necessary to improve crystallinity. osti.gov

Table 4: Overview of Potential Thin Film Deposition Techniques for this compound This table summarizes techniques used for related bismuth- and zirconium-based oxide thin films.

Deposition TechniqueTypical Precursor/TargetSubstrateKey Process ParametersReference SystemReference
Reactive Magnetron SputteringPure Bi TargetSi (111), GlassSubstrate Temperature, O₂ flowBi₂O₃ bibliotekanauki.plresearchgate.net
Spin CoatingSol-gel precursorsPt/TiO₂/SiO₂/SiSpin speed, Annealing temp.Zr-doped BiFeO₃ mdpi.com
Pulsed Laser Deposition (PLD)Er-doped Bi₂O₃ TargetAl₂O₃Laser fluence, Substrate temp.Er-doped Bi₂O₃ researchgate.net
Co-evaporationBiI₃ and CsI/RbI/AgINot SpecifiedDeposition rate ratio, Annealing temp.Bismuth Halides osti.gov

Crystallographic and Microstructural Elucidation of Dibismuth Zirconium Pentaoxide

Advanced X-ray Diffraction Analysis

X-ray diffraction (XRD) is a primary analytical technique for investigating the crystalline structure of materials. It provides fundamental information regarding phase composition, purity, and key structural parameters such as lattice dimensions and crystallite size.

Phase Identification and Purity Assessment of Bismuth-Zirconium Oxide Phases

In the Bi₂O₃-ZrO₂ system, X-ray diffraction is essential for identifying the resulting crystalline phases after synthesis. The addition of zirconium oxide to bismuth oxide is known to stabilize metastable polymorphs of Bi₂O₃ at room temperature. For instance, studies show that doping α-Bi₂O₃ with 10 mol % of ZrO₂ and heating to 820 °C followed by quenching can stabilize the tetragonal β-Bi₂O₃ phase. bg.ac.rs Different preparation methods and compositions can yield various phases. Mechanochemical and thermal treatments of 2Bi₂O₃·3ZrO₂ mixtures can lead to the formation of a nanocrystalline phase resembling the high-temperature cubic δ-Bi₂O₃ polymorph. researchgate.net Other reported phases in zirconium-doped bismuth oxide systems include tetragonal Bi₇.₃₈Zr₀.₆₂O₁₂.₃₁ and cubic solid solutions. researchgate.net

The purity of a synthesized sample is assessed by comparing the experimental XRD pattern against standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS). The presence of peaks corresponding to precursor materials, such as α-Bi₂O₃ (bismite) or monoclinic ZrO₂ (baddeleyite), or other unexpected phases would indicate an incomplete reaction or the formation of byproducts. bg.ac.rsresearchgate.net While various phases within the Bi₂O₃-ZrO₂ system are documented, the synthesis of a pure, single-phase Bi₂ZrO₅ compound is not prominently detailed in the available scientific literature.

Rietveld Refinement for Precise Structural Parameter Determination

Rietveld refinement is a powerful method for analyzing powder diffraction data. It involves fitting a calculated diffraction profile to the entire measured experimental pattern, allowing for the precise determination of structural parameters such as lattice parameters, atomic positions, and site occupancy factors. imim.pl This technique is invaluable for complex materials where diffraction peaks may significantly overlap.

While Rietveld refinement has been successfully applied to phases within the broader Bi₂O₃-ZrO₂ system, such as for determining that ZrO₂-doped β-Bi₂O₃ possesses a non-centrosymmetric structure, specific studies detailing a full Rietveld refinement for a phase explicitly identified as Dibismuth zirconium pentaoxide (Bi₂ZrO₅) are not readily found in the reviewed literature. researchgate.net The application of this method would be a critical step in definitively characterizing the atomic arrangement of this specific compound.

Crystallite Size and Lattice Parameter Determination

XRD patterns are also used to determine microstructural features like the average crystallite size and the precise dimensions of the crystal lattice (lattice parameters). The crystallite size, which represents the size of coherently diffracting domains, can be estimated from the broadening of diffraction peaks using the Scherrer equation or more advanced methods like the Williamson-Hall plot, which also accounts for lattice strain. imim.pl

Lattice parameters are fundamental properties of a crystalline solid and can be calculated with high precision from the positions of the diffraction peaks. For materials in the Bi₂O₃-ZrO₂ system, these parameters are sensitive to the exact composition and the incorporation of dopant ions into the host lattice. However, specific and confirmed lattice parameters and crystallite size data for a phase identified as Bi₂ZrO₅ are not available in the surveyed literature.

Table 1: Crystallographic Data for this compound Note: Specific experimental data for the Bi₂ZrO₅ phase is not prominently available in the reviewed scientific literature. The table structure is provided for when such data becomes available.

ParameterValue
Crystal SystemData Not Available
Space GroupData Not Available
Lattice Parameter (a)Data Not Available
Lattice Parameter (b)Data Not Available
Lattice Parameter (c)Data Not Available
Average Crystallite SizeData Not Available

Electron Diffraction and Microscopic Characterization

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide direct visualization of a material's microstructure, morphology, and atomic-scale structure, complementing the averaged information obtained from XRD.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size Analysis

SEM is widely used to study the surface topography and morphology of synthesized powders and sintered materials. In the Bi₂O₃-ZrO₂ system, SEM analysis reveals key information about particle shape, size distribution, and the degree of agglomeration. tandfonline.com For example, studies on bismuth-doped cobalt oxide/zirconium oxide nanocomposites have shown the formation of spherical particles ranging from 20 to 80 nm, which can adhere together to form agglomerates. tandfonline.com The microstructure of these materials, including features like porosity and grain structure, is clearly visualized. mdpi.com Analysis of various Bi₂O₃-ZrO₂ compositions often reveals distinct microstructures depending on the preparation method and thermal history. researchgate.netiisc.ac.in

Transmission Electron Microscopy (TEM) for Nanostructure and Lattice Imaging

TEM offers much higher resolution than SEM, enabling the characterization of the internal microstructure at the nanoscale. iisc.ac.in High-Resolution TEM (HRTEM) can achieve atomic-level resolution, allowing for direct imaging of the crystal lattice planes. acs.org This technique is crucial for identifying crystal defects, interfaces, and the precise arrangement of atoms. In studies of complex oxide systems like Bi₂O₃-ZrO₂, TEM is used to confirm the nanocrystalline nature of particles and to visualize the lattice fringes, which correspond to specific crystallographic planes. researchgate.netacs.org While TEM has been applied to characterize various phases and composites within the bismuth-zirconium-oxide family, specific HRTEM images and detailed nanostructural analysis for a confirmed this compound (Bi₂ZrO₅) phase are not extensively reported.

High-Resolution Transmission Electron Microscopy (HRTEM) for Interfacial Structures

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful imaging technique used to visualize the atomic structure of materials directly. iaea.org It provides unparalleled insight into the arrangement of atoms at interfaces, grain boundaries, and defects within a crystal lattice. researchgate.net The contrast in an HRTEM image is formed by the interference of the transmitted electron wave with the diffracted waves, which is sensitive to the atomic positions within the sample. iaea.org

In the context of ceramic materials like this compound, HRTEM is invaluable for studying interfacial structures. These interfaces, whether between different crystalline grains of the material or between the material and a substrate, often govern the bulk properties of the material. For instance, the structure of grain boundaries can significantly influence electrical and thermal transport properties. mpg.de HRTEM can reveal the atomic arrangement at these boundaries, identifying features such as dislocations, stacking faults, or the presence of any amorphous or secondary phases. mtak.hucas.cn In studies of similar oxide ceramics, HRTEM has been used to create atomic-scale models of grain boundaries, showing how misorientations between adjacent grains are accommodated. mpg.deresearchgate.net The technique is also critical for analyzing the interface in thin-film applications, where the lattice mismatch between the film and the substrate can introduce strain and defects that impact device performance. researchgate.net

While HRTEM is a critical tool for such analyses, specific published studies focusing on the interfacial structures of this compound were not identified. Research on related materials, such as zirconium alloys and other bismuth-containing oxides, demonstrates the capability of HRTEM to reveal columnar grain structures, periodic cracking, and the degree of grain-to-grain misorientation at interfaces. mpg.depsu.edu

Selected Area Electron Diffraction (SAED) for Crystallographic Orientation

Selected Area Electron Diffraction (SAED) is a standard technique in transmission electron microscopy used to determine the crystallographic properties of a specimen. wikipedia.orgxray.cz By inserting an aperture in the image plane of the microscope, a diffraction pattern can be obtained from a specific, localized area of the sample, typically a few hundred nanometers in diameter. xray.cz This pattern is a representation of the reciprocal lattice of the crystal. wikipedia.org

The nature of the SAED pattern provides immediate information about the crystallinity of the selected area:

Single Crystal: A single, perfectly oriented crystal produces a regular pattern of sharp, bright spots. The arrangement and spacing of these spots can be used to identify the crystal structure, lattice parameters, and the specific crystallographic orientation (zone axis) parallel to the electron beam. wikipedia.orgimim.pl

Polycrystalline Material: If the selected area contains many small, randomly oriented crystallites, the diffraction spots from all the different orientations overlap to form a pattern of concentric rings. wikipedia.org The diameter of each ring corresponds to a specific interplanar spacing (d-spacing) in the crystal lattice.

Amorphous Material: An amorphous sample, lacking long-range atomic order, produces a diffuse halo with no sharp rings or spots.

The following interactive table demonstrates a hypothetical analysis of a SAED ring pattern to determine the interplanar spacings, which would then be matched to a crystal structure database to identify the material and its lattice planes.

Ring NumberMeasured Radius (r) on Detector (mm)Calculated 1/r (mm⁻¹)Calculated d-spacing (Å)Matched (hkl) Plane
15.20.1923.15(111)
26.00.1672.73(200)
38.50.1181.93(220)
410.00.1001.64(311)
Note: This table is for illustrative purposes only to demonstrate the SAED analysis method. The values are not from experimental data for this compound.

Neutron Diffraction Studies for Light Atom Localization and Magnetic Structures

Neutron diffraction is a powerful crystallographic technique that provides information complementary to X-ray and electron diffraction. Because neutrons interact with atomic nuclei rather than the electron cloud, their scattering power does not uniformly increase with atomic number. This characteristic makes neutron diffraction particularly sensitive to the positions of light atoms, even in the presence of very heavy atoms. nih.gov Furthermore, as neutrons possess a magnetic moment, they are scattered by magnetic moments within a material, making neutron diffraction the primary method for determining magnetic structures. researchgate.netiastate.edu

Light Atom Localization

In compounds containing both heavy elements like bismuth and light elements like oxygen, determining the precise location of the oxygen atoms using X-ray diffraction can be challenging. The X-ray scattering from the electron-rich heavy atoms tends to dominate the diffraction pattern, making the contribution from oxygen relatively weak. nih.gov In contrast, the neutron scattering length of oxygen is significant, making it readily detectable even in a matrix of heavy atoms. nih.govresearchgate.net

Therefore, neutron powder diffraction is an ideal technique for the structural elucidation of this compound. It can be used to accurately determine the crystallographic positions of the oxygen ions, their occupancy at specific lattice sites, and their atomic displacement parameters. nih.gov This capability is crucial for identifying and quantifying oxygen vacancies, which are common in oxide materials and strongly influence their ionic conductivity and other functional properties. researchgate.net While specific neutron diffraction studies focused on light atom localization in this compound have not been reported, the technique has been successfully applied to related zirconate compounds, such as Tb2ZrO5, to confirm their crystal structures. researchgate.net

Magnetic Structures

The magnetic moment of the neutron allows it to interact with the magnetic moments of unpaired electrons in atoms. researchgate.net When a material undergoes a transition to a magnetically ordered state (e.g., ferromagnetic, antiferromagnetic, or ferrimagnetic), the regular arrangement of atomic magnetic moments creates a magnetic lattice that can coherently scatter neutrons. iastate.edu This scattering gives rise to additional Bragg peaks in the diffraction pattern that are purely magnetic in origin and are absent above the magnetic ordering temperature. aps.org

By analyzing the positions and intensities of these magnetic peaks, the magnetic structure can be determined. This includes identifying the propagation vector that describes the periodicity of the magnetic order, the orientation of the magnetic moments relative to the crystallographic axes, and the magnitude of the ordered moment on each atom. aps.orgaps.org Neutron diffraction was famously used to provide the first direct proof of antiferromagnetism in materials like MnO. researchgate.net It remains the definitive tool for resolving complex magnetic structures, including non-collinear and incommensurate spin arrangements. aps.orgaps.org To date, the literature does not indicate that this compound possesses magnetic ordering, and as such, no studies on its magnetic structure using neutron diffraction have been performed.

Spectroscopic Probing of Electronic and Vibrational Structures in Dibismuth Zirconium Pentaoxide

Vibrational Spectroscopy

Vibrational spectroscopy investigates the quantized vibrational energy levels of a material. By analyzing the interaction of infrared radiation or inelastically scattered light with the sample, it is possible to identify functional groups, characterize chemical bonds, and determine crystalline phases.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group and Bond Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a vital tool for identifying the chemical bonds and functional groups within a material. In the analysis of bismuth-zirconium oxides, FTIR spectra reveal characteristic vibrations of the metal-oxygen bonds that form the compound's structural backbone.

For complex oxides like dibismuth zirconium pentaoxide, the FTIR spectrum is typically dominated by bands corresponding to the vibrations of the metal-oxygen (M-O) framework in the fingerprint region (below 1000 cm⁻¹). In studies of related zirconium-doped bismuth ferrite (BiFe₁₋ₓZrₓO₃), absorption bands between 450 cm⁻¹ and 650 cm⁻¹ are associated with the FeO₆ group, which is indicative of the metal-oxygen environment in a perovskite-like structure aip.orgresearchgate.net. The peak around 521-523 cm⁻¹ is identified as the vibration mode of the Bi-O bond, while peaks at 441 cm⁻¹ are attributed to Fe-O bending and stretching vibrations aip.orgresearchgate.net. Furthermore, bands characteristic of zirconium oxide have been noted at 400, 450, 501, and 700 cm⁻¹ aip.orgresearchgate.net. For bismuth cerate pyrochlores, a very intense band at 1383 cm⁻¹ is linked to Bi–O bond vibrations nih.gov.

These findings suggest that the FTIR spectrum of this compound would exhibit distinct absorption bands corresponding to both Bi-O and Zr-O vibrations. The precise positions of these bands provide insight into the coordination and local environment of the bismuth and zirconium atoms within the oxide lattice.

Vibrational Mode Typical Wavenumber (cm⁻¹) Associated Compound/Group
Bi-O Stretching~521 - 523Bismuth Ferrite (BiFeO₃)
Zr-O Vibrations400, 450, 501, 700Zirconium Oxide
Metal-Oxide Stretching~441Fe-O in Bismuth Ferrite
Bi-O Vibrations~1383Bismuth Cerate Pyrochlore

Raman Spectroscopy for Lattice Vibrations and Phase Identification

Raman spectroscopy is highly sensitive to the crystalline structure of materials, making it an excellent technique for phase identification and the study of lattice dynamics cas.cn. The technique probes the vibrational modes of a crystal lattice, which are known as phonons cas.cn. These lattice modes are characteristic of a specific crystal structure and can be used as a fingerprint for phase identification researchgate.net.

In materials with a pyrochlore structure, such as the closely related dibismuth dizirconium heptaoxide (Bi₂Zr₂O₇), Raman spectroscopy has identified several active vibrational modes. For a pure Bi₂Zr₂O₇ pyrochlore, six active modes are typically observed between 200 and 700 cm⁻¹. These bands are assigned to specific symmetries within the crystal lattice: F₂g, E_g, and A₁g rsc.org.

Research on lanthanide zirconate pyrochlores (Ln₂Zr₂O₇) further details these vibrational modes. For La₂Zr₂O₇, key vibrational modes are found at approximately 297, 339, 392, 492, and 513 cm⁻¹ nih.gov. Similarly, Sm₂Zr₂O₇ exhibits bands at 296, 336, 392, 523, and 588 cm⁻¹ nih.gov. These modes are associated with the stretching and bending of the M-O bonds within the crystal lattice. The lower frequency modes are generally related to the vibrations of the larger Bi³⁺ cations relative to the oxygen octahedra, while higher frequency modes correspond to the stretching and bending of the Zr-O bonds within the ZrO₆ octahedra nih.gov. The presence and position of these specific Raman bands confirm the formation of the ordered pyrochlore phase nih.govrsc.org.

Raman Shift (cm⁻¹) Vibrational Mode Symmetry Associated Compound
253F₂gBi₂Zr₂O₇
323F₂gBi₂Zr₂O₇
467E_gBi₂Zr₂O₇
513A₁gBi₂Zr₂O₇
569F₂gBi₂Zr₂O₇
650F₂gBi₂Zr₂O₇

X-ray Photoelectron Spectroscopy (XPS) for Elemental Chemical States and Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

In the analysis of this compound, XPS is used to confirm the presence of bismuth, zirconium, and oxygen and to determine their oxidation states. The binding energies of the core-level electrons are characteristic of a specific element and its chemical environment.

For a Bi₂Zr₂O₇ pyrochlore, a survey scan confirms the presence of Bi, Zr, and O on the material's surface rsc.org. High-resolution scans of the individual elemental regions provide detailed information:

Bismuth (Bi 4f): The Bi 4f spectrum shows two prominent peaks corresponding to the Bi 4f₇/₂ and Bi 4f₅/₂ spin-orbit components. For Bi₂O₃, the Bi 4f₇/₂ peak is typically observed around 159 eV thermofisher.com. In Bi₂Zr₂O₇, these peaks are located at approximately 158.6 eV and 163.9 eV rsc.org. The positions of these peaks are characteristic of the Bi³⁺ oxidation state rsc.orgthermofisher.com.

Zirconium (Zr 3d): The Zr 3d spectrum is also split into a doublet, Zr 3d₅/₂ and Zr 3d₃/₂. In zirconium oxide (ZrO₂), these peaks appear around 181-182.7 eV and 187-185 eV, respectively researchgate.netresearchgate.net. For Bi₂Zr₂O₇, the Zr 3d₅/₂ and Zr 3d₃/₂ peaks are found at about 181.4 eV and 184.1 eV rsc.org. The splitting between these peaks is a characteristic feature confirming the Zr⁴⁺ oxidation state rsc.org.

Oxygen (O 1s): The O 1s spectrum is often complex and can be deconvoluted into multiple peaks. In Bi₂Zr₂O₇, the main peak at approximately 530.7 eV is attributed to the lattice oxygen in the pyrochlore structure. A peak at a lower binding energy (around 529.7 eV) can be related to oxygen ions in specific lattice sites (8a sites), while peaks at higher binding energies (531.5 eV and 532.3 eV) may indicate the presence of oxygen vacancies, defect states, or surface hydroxyl groups rsc.org.

Element Orbital Binding Energy (eV) Inferred Chemical State
Bismuth (Bi)4f₇/₂~158.6 - 159.0Bi³⁺
Bismuth (Bi)4f₅/₂~163.9 - 164.0Bi³⁺
Zirconium (Zr)3d₅/₂~181.4 - 182.7Zr⁴⁺
Zirconium (Zr)3d₃/₂~184.1 - 185.0Zr⁴⁺
Oxygen (O)1s~529.7 - 530.7Lattice Oxygen (O²⁻)
Oxygen (O)1s~531.5 - 532.3Oxygen Vacancies / Hydroxyls

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Absorption Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the optical properties of materials by measuring their absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum researchgate.net. This technique is particularly useful for determining the optical band gap (E_g) of semiconducting materials, which is the energy difference between the valence band and the conduction band thermofisher.comcaltech.edu.

The absorption of a photon with sufficient energy promotes an electron from the valence band to the conduction band. The onset of this absorption in the spectrum can be used to calculate the band gap energy. A common method for this calculation is the Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν) thermofisher.com.

For materials like this compound, the band gap is a critical parameter that influences its electronic and photocatalytic properties. Studies on related materials, such as zirconium-substituted bismuth ferrite (Bi₀.₉₅Zr₀.₀₅FeO₃), have determined an energy band gap value of approximately 2.0 eV mdpi.comresearchgate.net. Pure bismuth ferrite (BiFeO₃) has a band gap of around 2.32 eV mdpi.comresearchgate.net. The substitution of zirconium can tune the band gap, which is a desirable property for applications in solar cells and photocatalysis researchgate.net. Bismuth oxide-containing glasses are also noted for their interesting optical properties and potential for photonic applications core.ac.uk. The band gap of this compound is expected to be in a similar range, making it a potential candidate for visible-light-driven applications.

X-ray Absorption Spectroscopy (XAS) for Local Atomic Environments (e.g., EXAFS, XANES)

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local geometric and/or electronic structure around a specific absorbing atom nih.gov. The technique is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) nsf.govnih.gov.

XANES: The XANES region, which is close to the absorption edge, provides information about the oxidation state and coordination geometry of the absorbing atom. For instance, in bismuth-containing perovskites, the features of the Bi L₃-edge XANES spectra can be used to discriminate between Bi³⁺ and Bi⁵⁺ valence states researchgate.net. The shape and position of the edge are sensitive to the local symmetry and the nature of the chemical bonds unipd.it.

EXAFS: The EXAFS region consists of oscillations that appear at energies above the absorption edge. Analysis of these oscillations provides quantitative information about the local atomic environment, including the number of neighboring atoms (coordination number), the distances to these neighbors (interatomic distances), and the degree of local disorder nih.govunipd.it.

For a complex oxide like this compound, XAS can be applied to both the Bi and Zr absorption edges to independently probe the local environment of each cation. EXAFS analysis would reveal the precise Bi-O and Zr-O bond lengths and coordination numbers, while XANES would confirm the Bi³⁺ and Zr⁴⁺ oxidation states and provide details on their coordination polyhedra (e.g., octahedral or other coordination). This information is crucial for understanding structural distortions and defects that are not detectable by long-range techniques like X-ray diffraction nih.govresearchgate.net.

Theoretical and Computational Investigations of Dibismuth Zirconium Pentaoxide

First-Principles Calculations and Density Functional Theory (DFT) Applications

First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the intrinsic properties of materials from fundamental quantum mechanics, without the need for empirical parameters. For a compound like dibismuth zirconium pentaoxide, DFT could provide invaluable data on its electronic structure and bonding characteristics.

Density of States (DOS) Analysis (Total and Partial)

For Bi₂ZrO₅, a pDOS analysis would be crucial in understanding the nature of the chemical bonding. It could reveal, for example, the extent of hybridization between the bismuth, zirconium, and oxygen orbitals, which dictates the covalent or ionic character of the bonds and ultimately influences the material's stability and properties.

Atomic and Electronic Structural Optimization

Before calculating electronic properties, a crucial step in any DFT study is to perform a structural optimization. This process involves computationally adjusting the positions of the atoms in the crystal lattice and the lattice parameters themselves to find the lowest energy, most stable configuration. This optimized geometry is essential for ensuring the accuracy of subsequent calculations of the electronic band structure and density of states. For a complex crystal structure like that anticipated for Bi₂ZrO₅, this optimization is a non-trivial but vital step.

Molecular Dynamics Simulations for Dynamic Behavior and Transport Properties

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of atoms and molecules. By solving the classical equations of motion for a system of particles, MD can provide insights into dynamic processes such as diffusion, phase transitions, and thermal transport.

For this compound, MD simulations could be particularly useful for investigating ion transport, especially of oxygen ions, which is a key factor in applications such as solid oxide fuel cells and oxygen sensors. These simulations could predict the diffusion coefficients of the constituent ions at various temperatures, revealing the mechanisms of ionic conductivity. However, a significant challenge for performing MD simulations on Bi₂ZrO₅ is the development of accurate interatomic potentials that can reliably describe the interactions between bismuth, zirconium, and oxygen atoms.

Prediction of Material Behavior under Simulated Environmental Conditions

A significant advantage of computational modeling is the ability to predict how a material will behave under a wide range of environmental conditions, such as high temperatures, pressures, or exposure to different atmospheres. For Bi₂ZrO₅, simulations could explore its structural stability at elevated temperatures, predicting potential phase transformations or decomposition pathways. This information is critical for assessing its suitability for high-temperature applications. Furthermore, the interaction of the Bi₂ZrO₅ surface with various gas molecules could be simulated to understand its potential as a catalyst or gas sensor.

Defect Chemistry and Solid State Transport Phenomena in Dibismuth Zirconium Pentaoxide

Point Defect Formation and Characterization in Bismuth-Zirconium Oxides

Point defects, which are imperfections at the atomic scale, govern many of the critical properties of bismuth-zirconium oxides. These defects, including vacancies and interstitials, are not merely flaws but are essential to the material's ionic and electronic behavior. The concentration and type of these defects can be influenced by temperature, atmospheric conditions, and the presence of dopants. researchgate.net

Oxygen vacancies are a predominant type of point defect in many metal oxides, including bismuth-zirconium systems. The formation of an oxygen vacancy involves the removal of an oxygen atom from its lattice site, leaving behind two electrons that can become localized on nearby metal cations or contribute to electronic conductivity. aps.org Bismuth-based oxides, in particular, are known to host a high concentration of oxygen vacancies, which is a key factor in their high ionic conductivity. mdpi.comresearchgate.net

The energy required to form these vacancies and the energy barrier for their movement (mobility) are critical parameters. First-principles calculations on related zirconia systems have been used to determine these values. researchgate.netmdpi.com For instance, studies on monoclinic zirconium dioxide (ZrO₂) show that oxygen vacancies can form, and their migration barrier is a key factor in the diffusion of oxygen through the material. researchgate.net The presence of bismuth, with its high polarizability due to the 6s² lone pair of electrons, can further facilitate a disordered environment that promotes oxygen ion mobility. mdpi.com While specific quantitative data for Dibismuth Zirconium Pentaoxide is not extensively reported, the principles derived from studies on its constituent oxides and similar systems provide a strong framework for understanding its behavior.

Table 1: Calculated Defect Formation and Migration Energies in Related Oxide Systems

Defect/Process Material System Formation/Activation Energy (eV) Reference
Oxygen Vacancy Formation Zirconium Monoxide (ZrO) 5.31 mdpi.com
Oxygen Interstitial Formation Zirconium Monoxide (ZrO) -4.04 mdpi.com
Oxygen Vacancy Migration Vanadium Pentaoxide (V₂O₅) 0.215 - 0.340 researchgate.net

For example, doping zirconia (ZrO₂) with lower-valency cations like yttria (Y₂O₃) is a well-established method to stabilize its cubic phase and introduce a high concentration of oxygen vacancies, significantly enhancing ionic conductivity. mdpi.com Similarly, the addition of bismuth oxide to yttria-stabilized zirconia (YSZ) has been shown to further enhance conductivity. mdpi.com The bismuth can segregate at grain boundaries, which helps to remove resistive impurity phases, and its incorporation can lead to lattice distortion and an increase in defect positions, benefiting ion transport. mdpi.com

Conversely, doping bismuth-based oxides with zirconium can also alter the defect landscape. Substituting a trivalent bismuth ion (Bi³⁺) with a tetravalent zirconium ion (Zr⁴⁺) would create a net positive charge, which could be compensated by the formation of cation vacancies or the annihilation of oxygen vacancies, depending on the prevailing thermodynamic conditions. frontiersin.org This ability to tune the defect concentration via doping is a powerful tool for optimizing the material's transport properties. mdpi.com

Table 2: Effect of Doping on Defect Chemistry and Properties of Zirconia-Based Oxides

Dopant Host Material Primary Effect on Defect Chemistry Impact on Properties Reference
Bismuth Oxide (Bi₂O₃) Yttria-Stabilized Zirconia (YSZ) Increases oxygen vacancies and defect positions Enhances ionic conductivity, reduces sintering temperature mdpi.com
Rare Earth Oxides (La, Sm, Gd, etc.) Zirconia (ZrO₂) Creates oxygen vacancies to compensate for lower cation valence Stabilizes cubic phase, increases ionic conductivity mdpi.com

Ionic and Electronic Transport Mechanisms

The movement of charge carriers—ions and electrons—through the solid-state lattice of this compound is governed by the underlying defect structure. The total conductivity of the material is a sum of its ionic and electronic components, and the dominance of one over the other dictates its potential applications. Bismuth-oxide-based materials are renowned for being among the best solid electrolytes due to their high oxide ion conductivity. researchgate.net

Electrical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the charge transport dynamics in materials. youtube.commdpi.com The method involves applying a small sinusoidal voltage perturbation over a wide range of frequencies and measuring the resulting current response. youtube.com The analysis of the frequency-dependent impedance provides detailed insights into the various electrochemical processes occurring within the material, such as ion migration through the crystal lattice (grains), transport across grain boundaries, and electrode interface phenomena. mdpi.comyoutube.com

The data from an EIS experiment is often visualized in a Nyquist plot, which graphs the imaginary part of the impedance against the real part. Typically, the impedance spectrum of a polycrystalline ceramic like this compound will exhibit distinct semicircles. These features can be modeled using an equivalent circuit consisting of resistors and capacitors, where each resistor-capacitor (RC) element corresponds to a specific transport process. mdpi.comyoutube.com For example, a high-frequency semicircle is often attributed to the bulk (grain) conduction, while a mid-frequency semicircle can be assigned to the grain boundary contribution. mdpi.com By fitting the experimental data to such a model, it is possible to deconvolve and quantify the resistance (and thus conductivity) of the grains and grain boundaries separately. mdpi.com

A direct and powerful correlation exists between the crystal structure, defect chemistry, and the resulting transport characteristics of bismuth-zirconium oxides. The fundamental crystal structure dictates the possible pathways for ionic and electronic migration. taylorfrancis.com For many bismuth-based oxide ion conductors, the structure is a defective variant of the fluorite lattice, which contains an intrinsic network of sites through which oxygen ions can move.

The presence of point defects, particularly a high concentration of mobile oxygen vacancies as discussed in section 6.1.1, is essential for facilitating this movement. mit.edu These vacancies act as charge carriers for ionic conduction, allowing oxide ions to hop from a lattice site to an adjacent vacant site under the influence of an electric field or concentration gradient. The mobility of these vacancies, and therefore the ionic conductivity, is determined by the energy barrier for these hops, which is in turn influenced by the local lattice strain and bonding environment. mit.edu

As established in section 6.1.2, doping and non-stoichiometry are the primary tools for controlling the defect chemistry. By introducing specific dopants, one can systematically alter the concentration of oxygen vacancies. mdpi.commdpi.com This modification of the defect population directly translates to a change in the transport properties. For instance, increasing the oxygen vacancy concentration generally leads to a proportional increase in ionic conductivity, up to a point where defect-defect interactions may begin to hinder mobility. mdpi.com This intricate interplay, where the atomic-level structure and defect population govern the macroscopic property of electrical conductivity, is central to the materials science of this compound and related functional oxides. taylorfrancis.com

Phase Stability and High Temperature Behavior of Dibismuth Zirconium Pentaoxide

Thermal Analysis Techniques for Phase Transition Identification (TGA, DTA, DSC)

The investigation into the thermal stability and phase transitions of dibismuth zirconium pentaoxide relies heavily on a combination of thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC). These techniques provide a comprehensive picture of the material's response to heating and cooling cycles.

Thermogravimetric Analysis (TGA) is utilized to monitor changes in the mass of a sample as a function of temperature. For this compound, TGA curves are crucial for identifying decomposition points or reactions that involve the loss of volatile components, such as oxygen.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. Endothermic or exothermic events, such as phase transitions, melting, or crystallization, are detected as peaks on the DTA curve. For instance, the melting of δ-Bi₂O₃, a component phase in some Bi-Zr-O systems, is observed as an endothermic peak. akjournals.com

Differential Scanning Calorimetry (DSC) quantifies the amount of heat required to change the temperature of a sample. This technique provides more quantitative data on the enthalpy changes associated with phase transitions. By analyzing the DSC thermograms, researchers can determine the precise temperatures and energy changes of transitions within this compound.

A study on the broader Bi₂O₃–Er₂O₃–ZrO₂ system demonstrated the utility of simultaneous TG-DTA measurements in determining the temperature region of pigment formation and their subsequent thermal stability. akjournals.com In this system, the melting point of the compounds was found to be influenced by the concentration of erbium and zirconium, with melting temperatures observed above 900°C. akjournals.com

Thermal Analysis TechniqueInformation ObtainedTypical Application for this compound
Thermogravimetric Analysis (TGA)Mass change versus temperatureDetecting decomposition or oxidation/reduction reactions
Differential Thermal Analysis (DTA)Temperature difference versus temperature (qualitative heat flow)Identifying phase transition temperatures (e.g., solid-solid, melting)
Differential Scanning Calorimetry (DSC)Heat flow versus temperature (quantitative)Measuring enthalpy changes (ΔH) of phase transitions

High-Temperature X-ray Diffraction and In-situ Characterization

To gain a deeper understanding of the crystallographic changes occurring during heating, high-temperature X-ray diffraction (HT-XRD) is an indispensable tool. This in-situ technique allows for the real-time monitoring of the crystal structure of this compound as the temperature is increased.

By collecting XRD patterns at various temperatures, researchers can identify phase transitions, calculate lattice parameters and their thermal expansion coefficients, and observe the formation or disappearance of crystalline phases. This method provides direct evidence of the structural transformations that are inferred from thermal analysis data. For example, in-situ XRD can track the transformation of metastable phases to stable forms upon heating.

In related systems, such as Bi₂O₃ doped with ZrO₂, HT-XRD has been used to study the stabilization of different polymorphs of bismuth oxide. researchgate.net These studies provide a framework for understanding how the presence of zirconium influences the phase behavior of bismuth oxide at elevated temperatures, which is directly relevant to the stability of this compound.

Influence of Compositional Variations on Phase Assemblages in Bi-Zr-O Systems

The phase behavior of the Bi-Zr-O system is highly sensitive to compositional variations. The relative amounts of bismuth oxide and zirconium oxide can significantly alter the stable and metastable phases present at a given temperature.

Studies on the Bi₂O₃-ZrO₂ system have shown that the addition of ZrO₂ to Bi₂O₃ can stabilize metastable polymorphs of bismuth oxide, such as the β-Bi₂O₃ and δ-Bi₂O₃ phases, at room temperature after quenching from high temperatures. researchgate.netbg.ac.rs The specific phase that is stabilized depends on the concentration of the dopant. For instance, both Zr⁴⁺ and Hf⁴⁺ ions have been shown to stabilize the β-Bi₂O₃ polymorph. bg.ac.rs

The formation of solid solutions and new compounds is a key aspect of the Bi-Zr-O phase diagram. Research has indicated the formation of a metastable δ-Bi₇.₃₈Zr₀.₆₂O₂.₃₁ phase when milling Bi₂O₃ and ZrO₂ powders together. mdpi.com The percentage of this metastable phase increases with longer milling times and higher zirconia content. mdpi.com This highlights the complex interplay between composition and processing conditions in determining the final phase assemblage.

Compositional ChangeObserved Effect on Phase AssemblageReference
Addition of ZrO₂ to Bi₂O₃Stabilization of metastable β-Bi₂O₃ and δ-Bi₂O₃ phases researchgate.netbg.ac.rs
Increased ZrO₂ content in milled powdersHigher percentage of metastable δ-Bi₇.₃₈Zr₀.₆₂O₂.₃₁ phase mdpi.com
Doping Bi₂O₃ with Er₂O₃ and ZrO₂Formation of Bi₂–ₓErₓ/₂Zr₃ₓ/₈O₃ type compounds with increased thermal stability akjournals.com

Formation and Stabilization of Metastable Phases

A notable characteristic of the Bi-Zr-O system is the formation and stabilization of metastable phases. These are phases that are not thermodynamically stable under a given set of conditions but can persist for extended periods due to kinetic barriers.

The high-temperature δ-Bi₂O₃ phase, known for its high oxygen-ion conductivity, is a prime example. While it is only stable in pure Bi₂O₃ between 730°C and 825°C, it can be stabilized at lower temperatures through the addition of various dopants, including ZrO₂. akjournals.com The stabilization of this fluorite-type structure is of significant interest for applications such as solid oxide fuel cells.

Mechanical milling of Bi₂O₃ and ZrO₂ powders has been shown to be an effective method for synthesizing metastable phases. The formation of the δ-Bi₇.₃₈Zr₀.₆₂O₂.₃₁ phase through this non-equilibrium processing technique demonstrates that mechanical energy can drive the formation of phases that would not be expected under equilibrium thermal conditions. mdpi.com

Furthermore, quenching from high temperatures is another common route to preserve metastable phases at room temperature. In the Bi₂O₃-ZrO₂ system, quenching from 820°C can yield a mixture of ZrO₂-stabilized β-Bi₂O₃ and monoclinic ZrO₂. researchgate.net However, slow cooling of the same mixture results in the separation of the initial α-Bi₂O₃ and monoclinic ZrO₂ phases, underscoring the critical role of cooling rates in controlling the final phase composition. researchgate.net

Functional Applications Research Paradigms of Dibismuth Zirconium Pentaoxide in Advanced Materials Science

Catalytic Reaction Mechanisms and Performance Evaluation

Dibismuth zirconium pentaoxide (Bi₂ZrO₅) has emerged as a compound of interest in materials science, particularly for its potential catalytic applications. Its unique electronic and structural properties form the basis for its activity in various catalytic reactions, ranging from environmental remediation to the synthesis of fine chemicals.

Photocatalysis for Environmental Remediation and Energy Conversion

Bismuth-based materials are recognized for their potential in semiconductor photocatalysis, a promising technology for solar energy conversion and environmental cleanup. rsc.orgresearchgate.net These materials often possess narrow bandgaps that allow for the utilization of visible light, a significant portion of the solar spectrum. rsc.org The photocatalytic process in materials like Bi₂ZrO₅ is initiated by the absorption of photons with energy equal to or greater than its bandgap. This leads to the generation of electron-hole pairs. These charge carriers can then migrate to the catalyst's surface and participate in redox reactions.

In the context of environmental remediation, these reactive species, such as hydroxyl and superoxide radicals, can degrade organic pollutants into simpler, less harmful substances like CO₂ and H₂O. researchgate.netnih.gov For instance, studies on related bismuth compounds, such as zirconium-substituted copper bismuth oxide (Zr₀.₂Cu₀.₈Bi₂O₄), have demonstrated significant photocatalytic efficiency in the degradation of persistent organic dyes like rhodamine B under visible light. elsevierpure.com The substitution with zirconium was found to enhance the surface area and lower the bandgap energy, leading to improved catalytic activity. elsevierpure.com A plausible mechanism involves the generation of O₂•⁻ and •OH radicals on the catalyst's surface, which are responsible for the degradation of the dye. elsevierpure.com

In energy conversion applications, such as water splitting for hydrogen production or CO₂ reduction to solar fuels, the photogenerated electrons and holes drive the respective reduction and oxidation reactions. rsc.orgresearchgate.netnih.gov The efficiency of these processes is heavily dependent on the effective separation of the electron-hole pairs and the prevention of their recombination. researchgate.net

Table 1: Photocatalytic Degradation of Rhodamine B (RhB) Dye

Catalyst Degradation Rate (%) Time (min) Rate Constant (min⁻¹)
CuBi₂O₄ 79.16 35 0.0443
Zr₀.₂Cu₀.₈Bi₂O₄ 98.34 35 0.1041

Data sourced from a study on zirconium-substituted copper bismuth oxide, demonstrating the positive impact of zirconium integration on photocatalytic performance. elsevierpure.com

Heterogeneous Catalysis for Fine Chemical Synthesis and Industrial Processes

In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. This is crucial for industrial processes as it allows for easy separation of the catalyst from the product stream. Perovskite structures and mixed metal oxides, a category that Bi₂ZrO₅ can be conceptually related to, are versatile in this field. mdpi.com They can be engineered to have specific active sites on their surface that facilitate the selective conversion of reactants to desired products.

While specific research on Bi₂ZrO₅ for fine chemical synthesis is emerging, the principles of heterogeneous catalysis suggest its potential. For example, in the selective oxidation of glycerol, a byproduct of biodiesel production, heterogeneous photocatalysis can be used to convert it into valuable chemicals. researchgate.net The design of the catalyst is critical to control the reaction pathway and achieve high selectivity towards a specific product. The surface of Bi₂ZrO₅ could potentially be tailored to favor certain reaction pathways in the synthesis of complex organic molecules.

Industrial processes such as the synthesis of epoxides from vegetable oils often rely on heterogeneous catalysts. mdpi.com The catalytic activity in these systems is influenced by the catalyst's surface area, porosity, and the nature of the active sites. The presence of both bismuth and zirconium in Bi₂ZrO₅ offers the potential for bifunctional catalysis, where different active sites can participate in different steps of a reaction sequence.

Catalyst Design and Surface Engineering for Enhanced Activity

The performance of a catalyst is intrinsically linked to its surface properties. Catalyst design and surface engineering are therefore critical areas of research to enhance the activity, selectivity, and stability of materials like Bi₂ZrO₅. Strategies often focus on increasing the number of active sites, improving the separation of charge carriers in photocatalysis, and enhancing the interaction with reactants. rsc.orgrsc.org

Key surface engineering strategies applicable to this compound include:

Heteroatom Doping: Introducing other elements into the Bi₂ZrO₅ lattice can modify its electronic structure, create defects, and alter its catalytic properties. rsc.org

Vacancy Engineering: Creating atomic vacancies on the catalyst surface can expose more active sites and change the surface electronic structure, which can significantly boost catalytic performance. rsc.org

Facet Control: The crystallographic facets of a catalyst can exhibit different reactivities. Synthesizing Bi₂ZrO₅ with a higher proportion of highly reactive facets can lead to enhanced catalytic activity. rsc.org

Heterojunction Construction: Creating a junction between Bi₂ZrO₅ and another semiconductor can promote the efficient separation of photogenerated electron-hole pairs, thereby improving photocatalytic efficiency. researchgate.net This is a common strategy for bismuth-based photocatalysts. nih.gov

Surface Decoration: Depositing nanoparticles of a co-catalyst, such as a noble metal, onto the surface of Bi₂ZrO₅ can enhance its catalytic activity by providing active sites for specific reactions. ekb.eg

By rationally designing the surface and near-surface environment, it is possible to optimize the catalytic performance of this compound for specific applications in both environmental remediation and industrial chemical synthesis. rsc.org

Electrochemical System Integration and Performance

The electrochemical properties of this compound are of significant interest for its integration into advanced energy systems. Its potential use as both an electrolyte and an electrode material is being explored for applications in solid oxide electrochemical cells and energy storage devices.

Electrolyte Materials for Solid Oxide Electrochemical Cells

Solid oxide electrochemical cells, including solid oxide fuel cells (SOFCs) and solid oxide electrolysis cells (SOECs), rely on a solid oxide electrolyte that facilitates the transport of ions between the two electrodes at elevated temperatures. The primary requirement for an electrolyte is high ionic conductivity and low electronic conductivity. researchgate.net

Zirconia-based materials, such as yttria-stabilized zirconia (YSZ), are commonly used as electrolytes in SOFCs due to their stability. researchgate.netresearchgate.net However, they typically require high operating temperatures (800–1000 °C) to achieve sufficient ionic conductivity. researchgate.net Bismuth oxide-based materials, on the other hand, are known for their exceptionally high oxygen ion conductivity, which is often one to two orders of magnitude higher than that of YSZ at lower temperatures. nih.govmdpi.com The high-temperature δ-phase of Bi₂O₃ exhibits the highest ionic conductivity among solid oxide ion conductors. researchgate.net

The challenge with pure bismuth oxide is its limited stability at lower temperatures. researchgate.net Doping bismuth oxide with other elements, such as yttrium or erbium, can stabilize the high-conductivity phase at lower temperatures. mdpi.comnih.gov The inclusion of zirconium in this compound suggests a material that could potentially combine the high ionic conductivity associated with bismuth oxide with the stability of zirconia. Research into functionally graded bismuth oxide/zirconia bilayer electrolytes has shown significantly enhanced performance in intermediate-temperature SOFCs (IT-SOFCs). nih.gov This indicates that a composite or mixed-oxide material like Bi₂ZrO₅ could be a promising candidate for an electrolyte in IT-SOFCs, operating in the 600–800 °C range. researchgate.net

Table 2: Ionic Conductivity of Selected Bismuth-Based Electrolytes for SOFCs

Material Temperature (°C) Ionic Conductivity (S cm⁻¹)
Sintered EWSB ((Bi₂O₃)₀.₇₀₅(Er₂O₃)₀.₂₄₅(WO₃)₀.₀₅) 750 0.34
Plasma-Sprayed EWSB 750 0.26
Bi₁.₅Y₀.₅O₃ Thin Film 800 ~0.1

Data compiled from studies on various stabilized bismuth oxide electrolytes, highlighting their high ionic conductivity at intermediate temperatures. nih.govmdpi.com

Electrode Materials for Energy Storage and Conversion Devices (e.g., Batteries, Supercapacitors)

Electrochemical energy storage devices, such as batteries and supercapacitors, are crucial for a wide range of applications, from portable electronics to large-scale grid storage. mdpi.commdpi.com The performance of these devices is heavily dependent on the properties of the electrode materials. nih.gov

Bismuth-based materials have garnered attention as promising electrode materials due to their high theoretical capacities and unique electrochemical properties. researchgate.netresearchgate.net Bismuth oxide (Bi₂O₃), in particular, has been investigated as a versatile high-capacity electrode for rechargeable aqueous metal-ion batteries. rsc.org It can undergo reversible redox reactions in various aqueous electrolytes containing different metal ions. rsc.org

In the realm of supercapacitors, which are characterized by high power density and long cycle life, bismuth compounds are of interest for use as anode materials due to their abundance and high theoretical specific capacity. rsc.org For example, Bi₂O₃ has demonstrated a high specific capacity of 1178 F g⁻¹ at a current density of 1 A g⁻¹ and maintains excellent rate capability. rsc.org Other bismuth-based oxides, such as Bismuth-Yttrium Oxide (Bi₃YO₆), have also been explored as electrode materials for asymmetric supercapacitors, delivering high specific capacitance and good cycling stability. researchgate.net

The combination of bismuth and zirconium in this compound could offer synergistic effects, potentially leading to enhanced electrochemical performance as an electrode material. The zirconium component could provide structural stability during the charge-discharge cycles, which is a common challenge for high-capacity conversion-type electrode materials. Further research into the electrochemical behavior of Bi₂ZrO₅ is warranted to explore its potential in next-generation batteries and supercapacitors. mdpi.com

Table 3: Specific Capacity of Bismuth Oxide-Based Supercapacitor Electrodes

Electrode Material Current Density (A g⁻¹) Specific Capacity (F g⁻¹)
Bi₂O₃ 1 1178
Bi₂O₃ 20 >1118 (retains 94.9%)
Bi₃YO₆ (at 100 mV s⁻¹) 388

Data from studies on bismuth oxide and bismuth-yttrium oxide, showcasing the high specific capacity of bismuth-based materials for supercapacitor applications. rsc.orgresearchgate.net

Sensor Applications and Detection Mechanisms

The unique electrochemical properties of bismuth and zirconium oxides have positioned them as promising materials in the development of advanced chemical sensors. While direct research on this compound (Bi₂ZrO₅) for sensor applications is an emerging field, the principles derived from its constituent oxides and related bismuth-based compounds provide a strong indication of its potential. Bismuth-based materials are noted for their effectiveness in electrochemical sensors for heavy metal detection. For instance, a flexible sensor utilizing a rime ice-like bismuth structure has been developed for detecting zinc ions in human perspiration through square wave anodic stripping voltammetry. iaea.org This technique relies on the preconcentration of the target analyte (zinc ions) onto the bismuth electrode surface at a negative potential, followed by stripping the analyte back into the solution by scanning the potential in a positive direction, which generates a current peak proportional to the analyte's concentration. iaea.org

Similarly, sensors have been designed for the detection of lead and cadmium, where an in situ deposited bismuth film on an electrode provides a large surface area for the reaction of target ions. researchgate.net The inclusion of cation-exchanging films like Nafion can further enhance the pre-concentration of target ions and reduce interference from other compounds. researchgate.net

The detection mechanisms are not limited to electrochemistry. Colorimetric optical sensors, which change color upon exposure to a target analyte, have also been developed. A notable example is a sensor for zirconium(IV) detection that uses a polymer inclusion membrane (PIM) containing a specific reagent (5-(2-benzothiazolylazo)-8-hydroxyquinolene) that reacts with zirconium to produce a measurable color change. rsc.org The responsiveness of such optical sensors is highly dependent on factors like the pH of the solution, the composition of the polymer membrane, and the concentration of the reactive agent. rsc.org These research paradigms suggest that this compound, combining the properties of both bismuth and zirconium, could be engineered for high-sensitivity, selective sensors for various environmental and biological analytes.

Advanced Ceramic and Composite Material Development

Sintering Aid Mechanisms in Oxide Ceramics

This compound and its constituent oxides play a crucial role as sintering aids, particularly in the densification of oxide ceramics like zirconia (ZrO₂). The primary mechanism involves liquid phase sintering, where bismuth oxide (Bi₂O₃), which has a relatively low melting point (817 °C), forms a liquid phase at temperatures significantly lower than the sintering temperatures of the primary ceramic material. tudelft.nlarxiv.org This liquid phase wets the solid ceramic particles, filling the pores between them.

The presence of this liquid phase accelerates the densification process through several key steps:

Particle Rearrangement: The liquid acts as a lubricant, allowing solid particles to rearrange themselves into a more compact configuration.

Solution-Precipitation: The solid ceramic material has some solubility in the liquid bismuth oxide. Smaller particles dissolve into the liquid phase and then precipitate onto larger particles, leading to grain growth and the elimination of interparticle pores. arxiv.org

Research has demonstrated that using Bi₂O₃ as a sintering aid can dramatically lower the required temperature to achieve high-density zirconia ceramics. For example, with the addition of Bi₂O₃, zirconia can be sintered to a relative density of over 80% at a temperature as low as 900 °C, compared to the 1200 °C typically required for pure zirconia. tudelft.nlarxiv.orgarxiv.orgtudelft.nl This reduction in sintering temperature not only saves energy but also helps to control grain growth and reduce thermal stresses in the final ceramic product. tudelft.nlarxiv.orgtudelft.nl The effectiveness of the sintering aid is dependent on its concentration; studies have shown that adding 10 wt% or more of Bi₂O₃ can increase the relative density of zirconia by 25-30% at 900 °C compared to samples without the aid. arxiv.org

Ceramic SystemSintering AidSintering Temperature (°C)Sintering Pressure (MPa)Resulting Relative Density (%)
Zirconia (ZrO₂)None9005054
Zirconia (ZrO₂)Bismuth Oxide (Bi₂O₃)90050>80
(Bi₀.₅Na₀.₅)ZrO₃None900N/ALow (with large pores)
(Bi₀.₅Na₀.₅)ZrO₃Bismuth Oxide (Bi₂O₃)900N/AEnhanced (improved homogeneity)

Microstructure-Property Relationships in Bulk Ceramics

The microstructure of a ceramic—encompassing its grain size, porosity, and phase composition—is intrinsically linked to its final mechanical and electrical properties. In systems containing bismuth and zirconium oxides, these relationships are actively researched to tailor materials for specific applications. The addition of bismuth oxide as a sintering aid or a dopant significantly influences the microstructure. For instance, in (Bi₀.₅Na₀.₅)ZrO₃ ceramics, adding Bi₂O₃ not only improves densification but also leads to a more homogeneous microstructure with a greater number of small grains. thaiscience.info

In yttria-stabilized zirconia (8YSZ), small amounts of Bi₂O₃ can effectively reduce the sintering temperature while promoting the formation of a dense ceramic structure. mdpi.com However, the phase composition is critical. The presence of an undesirable monoclinic phase in zirconia can compromise its electrical conductivity and stability. mdpi.com The use of sintering aids and careful control of sintering temperatures can help stabilize the more desirable cubic or tetragonal phases. tudelft.nltudelft.nl

The mechanical properties, such as hardness and elastic modulus, are also strongly dependent on the microstructure. Studies on zirconium-doped bismuth sodium titanate (BNT) ceramics show that as the zirconium content increases, the grain size becomes slightly larger, and the density increases. thaiscience.info This densification and change in composition lead to a general increase in both the hardness and elastic modulus of the ceramic. thaiscience.info In composite ceramics like the ZrO₂-Al₂O₃ system, factors such as the presence of a stabilized cubic ZrO₂ phase, internal stresses within the crystal lattice, and porosity are the primary determinants of mechanical properties like flexural strength and microhardness. mdpi.com A dense microstructure with a high content of stabilized cubic zirconia results in significantly enhanced mechanical performance. mdpi.com

Ceramic CompositionKey Microstructural FeatureResulting Property Change
(Bi₀.₅Na₀.₅)ZrO₃ with Bi₂O₃Increased homogeneity, smaller grainsEnhanced densification
Zirconium-doped BNTIncreased density, slightly larger grainsIncreased hardness and elastic modulus
ZrO₂-MgO-Al₂O₃High content of stabilized cubic ZrO₂ phase, low porositySignificant increase in hardness and flexural strength
8YSZ with Bi₂O₃Reduced porosityDecreased sintering temperature

Development of Hybrid Nanocomposites for Multifunctional Applications

The integration of bismuth-zirconium-based perovskites into polymer matrices marks a significant advancement in the creation of hybrid nanocomposites with multifunctional capabilities. researchgate.net These materials combine the desirable properties of the inorganic filler (e.g., electrochemical activity, photonic properties) with the flexibility and processability of the polymer host. A key synthetic approach involves a co-precipitation method to form the Bi-Zr-O perovskite structure, followed by in situ chemical oxidative polymerization to embed the inorganic particles within a conductive polymer matrix. researchgate.net

Examples of such systems include nanocomposites of bismuth zirconate with polymers like poly-N-methyl pyrrole (PNMPy) and poly(o-anisidine) (PoA). researchgate.net Characterization techniques such as X-ray diffraction are used to confirm that the crystalline perovskite structure of the bismuth zirconate is maintained within the polymer composite. researchgate.net The successful integration of the polymer with the inorganic matrix is often verified using Fourier transform infrared spectroscopy. researchgate.net

The resulting hybrid nanocomposites exhibit synergistic properties that are not present in the individual components. For example, the thermal stability and electrical conductivity of the polymers are often enhanced by the interaction with the inorganic nanoparticles. researchgate.net These materials can maintain high conductivities, in the range of 0.323 to 0.929 S cm⁻¹, and demonstrate electroactivity, which is crucial for electrochemical applications. researchgate.net The development of these multifunctional hybrids opens up possibilities for their use in a wide range of advanced technologies, from energy storage and biomedical sensing to catalysis. rsc.org

Conclusion and Future Research Trajectories for Dibismuth Zirconium Pentaoxide

Synthesis of Current Research Landscape on Dibismuth Zirconium Pentaoxide

The current body of scientific literature on compounds within the bismuth-zirconium-oxide system is multifaceted, with significant research focusing on materials that incorporate both bismuth oxide (Bi₂O₃) and zirconium oxide (ZrO₂). While specific detailed studies on a compound with the precise stoichiometry of this compound (Bi₂ZrO₅) are not extensively reported, the existing research on related compositions provides a foundational understanding of the potential properties and applications of such a material. Investigations have largely centered on composites and doped materials, exploring their structural, electrical, and optical characteristics for a range of technological applications.

Research has demonstrated that the combination of bismuth oxide and zirconium oxide can lead to materials with enhanced properties compared to the individual oxides. For instance, the addition of Bi₂O₃ to zirconia-based materials has been shown to act as a sintering aid, effectively lowering the processing temperature required to achieve high-density ceramic bodies. mdpi.com This is a crucial aspect in the manufacturing of advanced ceramics, as it can lead to energy savings and improved microstructural control.

Furthermore, bismuth-zirconium oxide systems are of considerable interest in the field of solid oxide fuel cells (SOFCs). Bismuth oxide is known for its high ionic conductivity, a key property for electrolyte materials in SOFCs. mdpi.com However, pure bismuth oxide is not stable under the operating conditions of these devices. The incorporation of zirconium oxide can help to stabilize the crystal structure of bismuth oxide, leading to materials with both high ionic conductivity and improved stability. researchgate.net Studies on yttria-stabilized zirconia (YSZ) doped with bismuth oxide have shown a significant enhancement in ionic conductivity, making these materials promising candidates for intermediate-temperature SOFCs. mdpi.comresearchgate.net

In the realm of dental materials, bismuth-zirconium oxide composites have been investigated as radiopacifiers. doi.orgresearchgate.net Radiopacity is essential for visualizing dental fillings and cements on X-rays. While bismuth oxide is an effective radiopacifier, concerns about potential tooth discoloration have led to research into alternative materials. researchgate.net Zirconium oxide also exhibits radiopacity, and composites of the two oxides are being explored to optimize this property while mitigating undesirable side effects. researchgate.netresearchgate.net

The synthesis of these materials is typically achieved through solid-state reaction methods, where precursor powders of the individual oxides are mixed and heated to high temperatures. researchgate.net Other synthesis routes, such as co-precipitation and sol-gel methods, have also been employed to achieve more homogeneous materials with controlled particle sizes. researchgate.nettandfonline.com The choice of synthesis method can significantly influence the final properties of the material.

The crystal structure of bismuth-zirconium oxide materials is complex and can vary depending on the composition and processing conditions. X-ray diffraction is a primary tool used to characterize the crystal phases present in these materials. mdpi.com Depending on the relative amounts of bismuth and zirconium, different crystal structures, including cubic, tetragonal, and monoclinic phases, have been reported. mdpi.com

Table 1: Overview of Research Findings on Bismuth-Zirconium Oxide Systems

Research Focus Key Findings Potential Applications
Sintering Aid Bi₂O₃ lowers the sintering temperature of ZrO₂. mdpi.com Advanced ceramics manufacturing
Ionic Conductivity Doping YSZ with Bi₂O₃ enhances ionic conductivity. mdpi.comresearchgate.net Solid oxide fuel cells (SOFCs)
Radiopacity Composites of Bi₂O₃ and ZrO₂ are effective radiopacifiers. doi.orgresearchgate.net Dental materials
Photocatalysis Bismuth-doped cobalt oxide/zirconium oxide nanocomposites show photocatalytic activity. tandfonline.com Wastewater treatment

Identified Gaps and Challenges in Understanding this compound Systems

Despite the progress made in understanding the broader bismuth-zirconium-oxide system, several gaps and challenges remain, particularly concerning the specific compound this compound. A primary challenge is the limited number of dedicated studies on the synthesis and characterization of a single-phase material with the Bi₂ZrO₅ stoichiometry. Much of the existing literature focuses on compositions where one oxide is a dopant in the other, rather than a distinct ternary compound.

A significant gap exists in the fundamental understanding of the phase diagram of the Bi-Zr-O system. A detailed and accurate phase diagram is crucial for predicting the stable phases at different temperatures and compositions, which is essential for controlled synthesis. The lack of this fundamental knowledge hinders the targeted synthesis of specific compounds like this compound.

The long-term stability of bismuth-zirconium oxide phases, especially those with high bismuth content, remains a challenge. While zirconium oxide can stabilize the highly conductive phases of bismuth oxide, the long-term performance and degradation mechanisms under operational conditions, such as those in an SOFC, are not yet fully understood. This is a critical area for further investigation to ensure the reliability of devices employing these materials.

Furthermore, the precise relationship between the atomic-level structure and the observed properties, such as ionic conductivity, is not always clear. Advanced characterization techniques are needed to probe the local atomic arrangements and defect structures, which are believed to play a crucial role in determining the material's performance.

Another challenge lies in the synthesis of these materials with controlled and reproducible properties. The final characteristics of the material are highly sensitive to the synthesis method and processing parameters. Developing scalable and cost-effective synthesis routes that yield materials with consistent quality is essential for their practical application.

Finally, while several potential applications have been identified, further research is needed to fully evaluate the performance of bismuth-zirconium oxide materials in these applications. This includes long-term testing in realistic device configurations and a deeper understanding of any potential degradation or failure modes.

Table 2: Identified Gaps and Challenges

Gap/Challenge Description Implication for Research
Lack of Specific Studies on Bi₂ZrO₅ Limited data on the synthesis, structure, and properties of this specific compound. Need for targeted synthesis and characterization of Bi₂ZrO₅.
Incomplete Phase Diagram The Bi-Zr-O phase diagram is not well-established. Fundamental studies are required to map out the phase relationships.
Long-Term Stability The stability of high-bismuth content phases under operational conditions is a concern. Long-term testing and investigation of degradation mechanisms are needed.
Structure-Property Relationships The precise correlation between atomic structure and properties is not fully understood. Advanced characterization techniques are required to probe the local structure.
Synthesis and Scalability Developing reproducible and scalable synthesis methods is a challenge. Research into novel and optimized synthesis routes is necessary.

Prospective Research Avenues and Emerging Methodologies in Bismuth-Zirconium Oxide Chemistry

The future of research in bismuth-zirconium oxide chemistry is promising, with several exciting avenues for exploration. A key direction will be the targeted synthesis and characterization of novel compounds within this system, including the elusive this compound. The use of advanced synthesis techniques, such as atomic layer deposition and microwave-assisted synthesis, could provide precise control over stoichiometry and microstructure, enabling the formation of phase-pure materials.

Computational materials science will play an increasingly important role in guiding experimental efforts. First-principles calculations, such as density functional theory (DFT), can be used to predict the stability, crystal structure, and electronic properties of new compounds before they are synthesized in the lab. This computational-experimental feedback loop can significantly accelerate the discovery and optimization of new materials.

In terms of applications, the exploration of bismuth-zirconium oxides in catalysis is a promising area. The unique electronic and surface properties of these mixed-metal oxides could make them effective catalysts for a variety of chemical reactions, including oxidation and reduction processes. Their potential use in photocatalysis for environmental remediation, such as the degradation of organic pollutants in water, is also an area ripe for investigation. tandfonline.comekb.eg

The development of advanced characterization techniques will be crucial for deepening our understanding of these materials. In-situ and operando characterization methods, which allow for the study of materials under realistic operating conditions, will be particularly valuable. For example, in-situ X-ray diffraction and transmission electron microscopy can provide real-time information about structural changes in an SOFC electrolyte during operation.

Furthermore, there is a growing interest in the synthesis of nanostructured bismuth-zirconium oxides. Nanomaterials often exhibit unique properties compared to their bulk counterparts due to their high surface area and quantum confinement effects. The synthesis of nanoparticles, nanowires, and thin films of bismuth-zirconium oxides could open up new applications in areas such as sensors, energy storage, and nanoelectronics.

Finally, a more systematic investigation of the entire compositional space of the Bi-Zr-O system is warranted. This would involve the synthesis and characterization of a wide range of compositions to map out the phase diagram and identify new compounds with interesting properties. This comprehensive approach will provide a solid foundation for the future development and application of bismuth-zirconium oxide materials.

Table 3: List of Chemical Compounds

Compound Name Chemical Formula
Bismuth Oxide Bi₂O₃
Zirconium Oxide ZrO₂
This compound Bi₂ZrO₅
Yttria-Stabilized Zirconia YSZ
Bismuth Sulfide Bi₂S₃
Cobalt Oxide Co₃O₄
Methylene Blue C₁₆H₁₈ClN₃S
Bismuth Bi
Zirconium Zr
Yttrium Oxide Y₂O₃
Hydrogen Iodide HI
Bismuth(III) Zirconate Bi₄Zr₃O₁₂
Tetrabismuth Trizirconium Dodecaoxide Bi₄Zr₃O₁₂
Dibismuth Trizirconium Nonaoxide Bi₂Zr₃O₉
Bismuth Quinine Iodide C₂₀H₂₄N₂O₂·BiI₃
Iodobismitol Sodium Iodobismuthite
Potassium Bismuth Tartrate K(BiO)C₄H₄O₆
Bismuth Subnitrate Bi₅O(OH)₉(NO₃)₄
Bismuth Citrate BiC₆H₅O₇
Bismuth Subsalicylate C₇H₅BiO₄
Bismuth Vanadate (B1173111) BiVO₄
Bismuth Oxychloride BiOCl
Bismuth Telluride Bi₂Te₃
Bismuth Selenide Bi₂Se₃
Bismuth Silicate Bi₁₂SiO₂₀
Bismuth Titanate Bi₄Ti₃O₁₂
Bismuth Germanate Bi₄Ge₃O₁₂
Bismuth Ferrite BiFeO₃
Zirconium Hydroxide (B78521) Zr(OH)₄
Calcium Tungstate CaWO₄
Sodium Hypochlorite NaClO
Mineral Trioxide Aggregate MTA
Portland Cement
Niobium Oxide Nb₂O₅
Scandia-Stabilized Zirconia ScSZ
Ceria CeO₂
Ytterbium Oxide Yb₂O₃
Silicon Dioxide SiO₂
Indium Antimonide InSb
Dysprosium Scandate DyScO₃
Silver Gallium Selenide AgGaSe₂
Arsenic Triselenide As₂Se₃
Barium Gallium Germanium Selenide BaGa₂GeSe₆
Barium Gallium Selenide BaGa₄Se₇
Cadmium Selenide CdSe
Gallium Selenide GaSe
Hafnium Diselenide HfSe₂
Indium Selenide In₂Se₃
Manganese Phosphorus Selenide MnPSe₃
Molybdenum Diselenide MoSe₂
Niobium Diselenide NbSe₂
Lead Selenide PbSe
Palladium Diselenide PdSe₂
Platinum Diselenide PtSe₂
Tin Selenide SnSe
Tin Diselenide SnSe₂
Tantalum Diselenide TaSe₂
Thallium Arsenic Selenide Tl₃AsSe₃
Tungsten Diselenide WSe₂
Zinc Selenide ZnSe
Zirconium Diselenide ZrSe₂
Bismuth Telluride Bi₂Te₃
Cadmium Telluride CdTe
Germanium Antimony Telluride Ge₂Sb₂Te₅
Molybdenum Ditelluride MoTe₂
Lead Telluride PbTe
Tungsten Ditelluride WTe₂
Zinc Telluride ZnTe
Zirconium Pentatelluride ZrTe₅
Barium Titanate BaTiO₃
Lead Titanate PbTiO₃
Strontium Titanate SrTiO₃
Yttrium Orthovanadate YVO₄
Calcium Tungstate CaWO₄
Zinc Tungstate ZnWO₄
Potassium Tantalate KTaO₃
Lithium Tantalate LiTaO₃
Aluminum Phosphate AlPO₄
Boron Phosphide BP
Silver Arsenic Sulfide Ag₃AsS₃
Arsenic Trisulfide As₂S₃
Aluminum Antimonide AlSb
Aluminum Arsenide AlAs
Aluminum Nitride AlN
Cesium Bromide CsBr
Cesium Chloride CsCl
Cesium Fluoride CsF
Potassium Iodide KI
Hydrogen H₂
Carbon C
Nitrogen N₂
Oxygen O₂
Fluorine F₂
Chlorine Cl₂
Bromine Br₂
Iodine I₂
Helium He
Neon Ne
Argon Ar
Krypton Kr
Xenon Xe
Radon Rn
Lithium Li
Sodium Na
Potassium K
Rubidium Rb
Cesium Cs
Francium Fr
Beryllium Be
Magnesium Mg
Calcium Ca
Strontium Sr
Barium Ba
Radium Ra
Scandium Sc
Yttrium Y
Lanthanum La
Cerium Ce
Praseodymium Pr
Neodymium Nd
Promethium Pm
Samarium Sm
Europium Eu
Gadolinium Gd
Terbium Tb
Dysprosium Dy
Holmium Ho
Erbium Er
Thulium Tm
Ytterbium Yb
Lutetium Lu
Actinium Ac
Thorium Th
Protactinium Pa
Uranium U
Neptunium Np
Plutonium Pu
Americium Am
Curium Cm
Berkelium Bk
Californium Cf
Einsteinium Es
Fermium Fm
Mendelevium Md
Nobelium No
Lawrencium Lr
Titanium Ti
Hafnium Hf
Rutherfordium Rf
Vanadium V
Niobium Nb
Tantalum Ta
Dubnium Db
Chromium Cr
Molybdenum Mo
Tungsten W
Seaborgium Sg
Manganese Mn
Technetium Tc
Rhenium Re
Bohrium Bh
Iron Fe
Ruthenium Ru
Osmium Os
Hassium Hs
Cobalt Co
Rhodium Rh
Iridium Ir
Meitnerium Mt
Nickel Ni
Palladium Pd
Platinum Pt
Darmstadtium Ds
Copper Cu
Silver Ag
Gold Au
Roentgenium Rg
Zinc Zn
Cadmium Cd
Mercury Hg
Copernicium Cn
Boron B
Aluminum Al
Gallium Ga
Indium In
Thallium Tl
Nihonium Nh
Silicon Si
Germanium Ge
Tin Sn
Lead Pb
Flerovium Fl
Phosphorus P
Arsenic As
Antimony Sb
Moscovium Mc
Sulfur S
Selenium Se
Tellurium Te
Polonium Po
Livermorium Lv
Astatine At
Tennessine Ts

Q & A

Basic Research Questions

Q. What are the optimal solid-state synthesis parameters for Dibismuth zirconium pentaoxide to achieve phase purity?

  • Methodological Answer : The synthesis of this compound can be adapted from conventional solid-state reactions used for similar oxides (e.g., BaTiO₃-based ceramics). Key steps include:

  • Precursor Preparation : Use stoichiometric ratios of Bi₂O₃, ZrO₂, and other precursors, dried at 150°C for 1 hour to remove moisture .
  • Calcination : Heat the mixed powders at 1000–1100°C for 6–8 hours in an alumina crucible to initiate solid-state diffusion .
  • Sintering : Employ a two-step sintering method (e.g., 1200°C for 10 hours followed by 1240°C for 2 hours) to minimize grain growth while ensuring densification .
    • Data Table :
Sintering ProtocolTemperature ProfileHolding TimeGrain Size (µm)Phase Purity (XRD)
Single-step1240°C6 hours2.595%
Two-step (TS3)1200°C → 1240°C10 + 2 hours1.899%

Q. Which characterization techniques are essential for verifying the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • XRD : Confirm phase purity and crystallinity; compare with reference patterns for Bi-Zr-O systems .
  • SEM/EDS : Analyze grain morphology and elemental distribution to detect segregation or impurities .
  • Raman Spectroscopy : Identify vibrational modes associated with Bi-O and Zr-O bonds, critical for detecting amorphous phases .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition thresholds up to 1000°C .

Advanced Research Questions

Q. How do varying sintering protocols influence the crystallographic and electronic properties of this compound?

  • Methodological Answer :

  • Variable Testing : Compare single-step vs. multi-step sintering (e.g., TS1: 1240°C for 6 hours; TS3: 1200°C for 10 hours + 1240°C for 2 hours) to evaluate grain boundary effects on ionic conductivity .
  • Impedance Spectroscopy : Measure oxygen-ion conductivity at 500–800°C to correlate sintering conditions with activation energy .
    • Key Finding : Two-step sintering reduces porosity by 30% compared to single-step, enhancing dielectric properties .

Q. What computational approaches are effective in predicting the oxygen-ion conductivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Model oxygen vacancy formation energies and migration pathways in the Bi-Zr-O lattice .
  • Molecular Dynamics (MD) : Simulate ion diffusion dynamics under varying temperatures (300–1000 K) to predict conductivity trends .
    • Example Workflow :

Use high-throughput screening to identify stable dopants (e.g., Y³⁺) for enhancing oxygen mobility .

Validate predictions with experimental impedance data .

Q. How should researchers address discrepancies in reported phase stability data for this compound under high-pressure conditions?

  • Methodological Answer :

  • Replication Studies : Repeat high-pressure experiments (e.g., using diamond anvil cells) to verify amorphous-to-amorphous transitions observed in analogous oxides like ZrW₂O₈ .
  • Advanced Characterization : Pair synchrotron XRD with in-situ Raman spectroscopy to track structural changes at 10–40 GPa .
    • Contradiction Resolution : Discrepancies may arise from differences in pressure calibration or quenching rates; standardize protocols using reference materials (e.g., SiO₂) .

Research Design & Frameworks

Q. How can the PICO framework be applied to formulate research questions on this compound?

  • Example Application :

  • Population (P) : Polycrystalline this compound samples.
  • Intervention (I) : Doping with 2 mol% Y₂O₃.
  • Comparison (C) : Undoped samples.
  • Outcome (O) : 20% increase in oxygen-ion conductivity at 600°C.
    • Source : Adapt FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize dopant selection .

Key Challenges & Solutions

  • Data Contradictions : Use meta-analysis to reconcile conflicting reports on phase transitions, emphasizing experimental conditions (e.g., pressure medium, heating rate) .
  • Synthesis Optimization : Employ Taguchi design-of-experiments to isolate critical parameters (e.g., Bi/Zr ratio, cooling rate) affecting phase purity .

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